molecular formula C5H5N3OS B009572 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde CAS No. 105161-35-1

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde

Cat. No. B009572
M. Wt: 155.18 g/mol
InChI Key: ZBMSFARLXYLDRN-UHFFFAOYSA-N
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Description

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with the molecular formula C6H6N4OS and a molecular weight of 182.2 g/mol. This compound has been synthesized using various methods, and its unique properties make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the growth of cancer cells by interfering with DNA synthesis.

Biochemical And Physiological Effects

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. It has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde is its ease of synthesis. The compound can be synthesized using simple and cost-effective methods. However, one of the main limitations of the compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde. One of the most promising areas of research is in the development of novel anticancer agents based on the structure of the compound. Further studies are also needed to elucidate the mechanism of action of the compound and to determine its potential applications in other fields of science, such as materials science and environmental science. Additionally, studies are needed to optimize the synthesis methods of the compound to improve its solubility and yield.

Scientific Research Applications

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity. It has also been studied for its potential use as an antimicrobial agent, where it has shown promising results against various bacterial strains.

properties

IUPAC Name

6-amino-2-sulfanylidene-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3OS/c6-4-3(2-9)1-7-5(10)8-4/h1-2H,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMSFARLXYLDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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